An In-depth Technical Guide to the Fidexaban Binding Site on Factor Xa
An In-depth Technical Guide to the Fidexaban Binding Site on Factor Xa
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the binding of direct Factor Xa (FXa) inhibitors, with a specific focus on the structural interactions and experimental methodologies relevant to compounds of the fidexaban class. While a crystal structure for fidexaban itself is not publicly available, the structure of a closely related and highly potent pyrazole-based inhibitor, DPC423 (also known as ZK-807834 or CI-1031), in complex with human Factor Xa (PDB ID: 1FJS) provides a representative model for understanding the key binding interactions.[1][2][3]
Mechanism of Action
Direct Factor Xa inhibitors are a class of anticoagulants that bind directly to the active site of Factor Xa, preventing it from converting prothrombin to thrombin.[4] This inhibition occurs in both free FXa and FXa assembled in the prothrombinase complex. By blocking this crucial step in the coagulation cascade, these inhibitors effectively reduce thrombin generation and subsequent fibrin clot formation.
Quantitative Binding and Selectivity Data
The potency and selectivity of a Factor Xa inhibitor are critical determinants of its therapeutic profile. The inhibitor DPC423, used here as a structural surrogate for fidexaban, demonstrates high affinity for Factor Xa and significant selectivity over other serine proteases.
| Parameter | Value | Target Enzyme/Protein |
| Ki | 0.15 nM | Human Coagulation Factor Xa |
| Ki | 60 nM | Trypsin |
| Ki | 6,000 nM | Thrombin |
| Ki | 61 nM | Plasma Kallikrein |
| Ki | 1,800 nM | Activated Protein C |
| Ki | 2,200 nM | Factor IXa |
| Ki | >15,000 nM | Factor VIIa |
| IC50 | 44,000 nM | Complement Factor I |
Table 1: Inhibition constants (Ki) and IC50 values for DPC423 against Factor Xa and other serine proteases, demonstrating its high potency and selectivity.[5]
The Factor Xa Binding Site
The active site of Factor Xa is a well-defined cleft with distinct sub-pockets that accommodate the inhibitor. The binding of pyrazole-based inhibitors like DPC423 is characterized by an L-shaped conformation, engaging two primary specificity pockets: the S1 and S4 subsites.
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S1 Pocket: This deep, anionic pocket is responsible for recognizing the P1 moiety of the natural substrate. In the case of DPC423, the basic aminomethylphenyl group occupies this pocket, forming a critical salt bridge with the carboxylate side chain of Asp189 . This interaction is a key determinant of binding affinity.
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S4 Pocket: This larger, hydrophobic pocket is formed by the side chains of aromatic residues, primarily Tyr99 , Phe174 , and Trp215 .[6] The biphenyl-methylsulfonyl moiety of DPC423 fits snugly into this "aryl-binding site," forming strong aromatic stacking (pi-pi) and hydrophobic interactions.[1] These interactions are crucial for both potency and selectivity.
The central pyrazole ring acts as a rigid scaffold, optimally positioning the P1 and P4 groups for interaction with their respective pockets.
Experimental Protocols
Factor Xa Enzymatic Inhibition Assay (Chromogenic)
This protocol describes a typical method for determining the inhibitory potency (IC50 and subsequently Ki) of a compound against Factor Xa.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of Factor Xa by 50%.
Materials:
-
Factor Xa-specific chromogenic substrate (e.g., CH3OCO-D-CHA-Gly-Arg-pNA)[8]
-
Test inhibitor (e.g., Fidexaban, DPC423)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test inhibitor in Assay Buffer at concentrations 10-fold higher than the desired final concentrations.
-
Dilute Factor Xa to a working concentration (e.g., 0.125 ng/µL) in Assay Buffer.[9]
-
Dilute the chromogenic substrate to its working concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 10 µL of each inhibitor dilution to the appropriate wells of the microplate ("Test Inhibitor" wells).[9]
-
Add 10 µL of Assay Buffer (with equivalent DMSO concentration) to "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.
-
Add 40 µL of the diluted Factor Xa solution to the "Test Inhibitor" and "Positive Control" wells. Add 40 µL of Assay Buffer to the "Blank" wells.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the diluted chromogenic substrate to all wells.[9]
-
Immediately begin monitoring the change in absorbance at 405 nm at regular intervals (kinetic analysis) or allow the reaction to proceed for a fixed time (e.g., 30-60 minutes) for an endpoint reading.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the "Blank" wells from all other wells.
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration, Km, and mechanism of inhibition are known.
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X-Ray Crystallography of Factor Xa-Inhibitor Complex
This protocol outlines the general steps required to determine the three-dimensional structure of Factor Xa in complex with an inhibitor.
Objective: To obtain a high-resolution crystal structure of the protein-ligand complex to visualize the binding mode and key interactions.
Procedure:
-
Protein Expression and Purification:
-
Express recombinant human Factor X in a suitable expression system (e.g., mammalian cells).
-
Purify the zymogen using multiple chromatography steps (e.g., ion exchange, affinity chromatography).
-
Activate Factor X to Factor Xa using an appropriate activator (e.g., Russell's viper venom).
-
Further purify the active Factor Xa to homogeneity.
-
-
Complex Formation (Co-crystallization):
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, salts, temperature) using vapor diffusion methods (hanging drop or sitting drop).[11]
-
Optimize lead conditions to grow single, diffraction-quality crystals of the Factor Xa-inhibitor complex. For PDB 1FJS, crystals were grown using PEG-1500 as a precipitant at pH 8.0.[11]
-
-
Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.[11]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure using molecular replacement with a known Factor Xa structure as a search model.
-
Build the inhibitor into the observed electron density in the active site.
-
Refine the model against the experimental data to produce the final, high-resolution structure.
-
References
- 1. rcsb.org [rcsb.org]
- 2. wwPDB: pdb_00001fjs [wwpdb.org]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Nonpeptide factor Xa inhibitors: DPC423, a highly potent and orally bioavailable pyrazole antithrombotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. remedypublications.com [remedypublications.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. chromogenic, ≥90% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 11. 1fjs - CRYSTAL STRUCTURE OF THE INHIBITOR ZK-807834 (CI-1031) COMPLEXED WITH FACTOR XA - Experimental details - Protein Data Bank Japan [pdbj.org]
